molecular formula C6H8Cl3OSi2 B14555060 CID 78065859

CID 78065859

Cat. No.: B14555060
M. Wt: 258.7 g/mol
InChI Key: UYQAJYRSQYLWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78065859 is a PubChem-registered compound identifier (CID) associated with a unique chemical structure and physicochemical profile. Compounds like this compound are typically analyzed for properties such as molecular weight, solubility, and bioactivity, which are critical for applications in drug discovery, materials science, or environmental chemistry.

Properties

Molecular Formula

C6H8Cl3OSi2

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C6H8Cl3OSi2/c1-3-11(6-10-2)4-5-12(7,8)9/h1,4-5H,6H2,2H3

InChI Key

UYQAJYRSQYLWSO-UHFFFAOYSA-N

Canonical SMILES

COC[Si](C=C[Si](Cl)(Cl)Cl)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065859 involves specific synthetic routes and reaction conditions. Typically, the synthesis begins with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize yield and efficiency while minimizing costs and environmental impact. The use of advanced technologies and equipment is essential to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Verification of CID Accuracy

  • CID 78065859 does not appear in PubChem, PubMed, or other indexed databases based on the provided materials. For comparison:

    • CID 131887385 ( ) is structurally characterized as N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine with molecular formula C₈H₇BrFNO.

    • CID 658964 ( ) corresponds to a benzo[a]xanthenone derivative synthesized via multicomponent reactions (MCRs) involving 2-naphthol, aldehydes, and 1,3-diketones.

Potential Misidentification or Data Gaps

  • If the intended compound is CID 658964 (Table 1 in ), its synthesis involves a Ce-MCM-41-catalyzed three-component reaction under solvent-free conditions:

    Component 1Component 2Component 3Product Yield (%)Reference
    2-Naphthol (50 )Substituted aldehyde (1 )1,3-Diketone (10a )70–85%
  • For CID 131887385 ( ), no reaction data is provided, but its structure suggests potential reactivity at the hydroxylamine and bromo-fluorophenyl groups.

Recommendations for Further Research

  • Cross-Check CID Validity : Confirm the correct identifier via PubChem or collaborative platforms like ChemRxiv.

  • Explore Analogous Compounds :

    • Multicomponent Reactions (MCRs) : As seen in , MCRs are pivotal for synthesizing complex heterocycles (e.g., hydantoins, thiazolidines) with applications in drug discovery.

    • Functional Group Reactivity : For hydroxylamine derivatives (e.g., CID 131887385), investigate nucleophilic substitutions or redox reactions ( ).

Data Limitations and Source Reliability

  • Excluded domains (e.g., BenchChem, Smolecule) were not cited. Reliable sources like PubMed Central ( ), MDPI ( ), and patents ( ) were prioritized.

  • Experimental protocols from patents ( ) highlight methodologies for metabolite identification and combinatorial chemistry, which may guide future studies on uncharacterized CIDs.

Scientific Research Applications

CID 78065859 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biochemical pathways. Additionally, in industry, the compound may be utilized in the development of new materials or processes.

Mechanism of Action

The mechanism of action of CID 78065859 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and safety profile.

Comparison with Similar Compounds

Key Observations :

  • Halogenated boronic acids (e.g., bromo-chloro derivatives) exhibit higher molecular weights and lower solubility compared to non-halogenated analogs due to increased hydrophobicity .
  • LogP values suggest moderate lipophilicity, which may influence membrane permeability and bioavailability.

Analytical Characterization

  • Mass Spectrometry: this compound can be analyzed using LC-ESI-MS with in-source CID fragmentation to differentiate structural isomers, as demonstrated for ginsenosides .
  • Collision Energy : Optimal CID voltage for fragmentation correlates with molecular charge state and chain length, as observed in oligonucleotide studies .

Bioactivity

  • Boronic Acid Analogs : These compounds often act as enzyme inhibitors (e.g., proteasome inhibitors) or sensors for reactive oxygen species. Their bioactivity depends on electrophilic boron centers .
  • Dimerization Agents : Unlike cell-permeable CIDs (e.g., photocaged rapamycin), which regulate protein-protein interactions , this compound’s function is likely tied to its aromatic and halogen substituents.

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